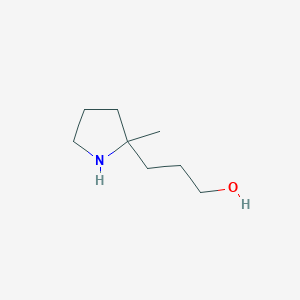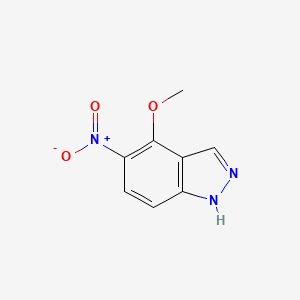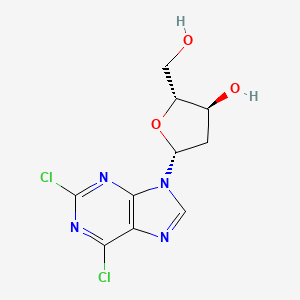![molecular formula C10H14N2 B1433235 [1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine CAS No. 1439902-47-2](/img/structure/B1433235.png)
[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine
Vue d'ensemble
Description
“[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C10H14N2 . It is also known as Cyclopropyl (3-methylpyridin-2-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(C1=NC=CC=C1C)C2CC2 . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine, which is further connected to a 3-methylpyridin-2-yl group . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 235.16 . The compound’s InChI code is1S/C10H14N2.2ClH/c1-7-3-2-6-12-10(7)9(11)8-4-5-8;;/h2-3,6,8-9H,4-5,11H2,1H3;2*1H .
Applications De Recherche Scientifique
Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to “[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine”, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown potential as antidepressant drug candidates due to their robust antidepressant-like activity and high selectivity for serotonin receptors (Sniecikowska et al., 2019).
Synthesis of Piperidines : Research on asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines used (-)-2-cyano-6-phenyloxazolopiperidine. This process is related to the synthesis of compounds like “this compound” and is important in medicinal chemistry (Froelich et al., 1996).
Zinc(II) Complexes in Polymerization : Zinc(II) complexes bearing iminopyridines, which are structurally similar to “this compound”, have been used as pre-catalysts for the polymerization of rac-lactide. These complexes showed preference for heterotactic polylactide, a significant discovery in polymer chemistry (Kwon et al., 2015).
Antibacterial and Antifungal Applications : A synthesized compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which is closely related to “this compound”, was evaluated for antibacterial and antifungal activity. The compound displayed acceptable results, indicating potential in antimicrobial applications (Rao et al., 2013).
Catalysts for Hydroxylation of Alkanes : Diiron(III) complexes of tridentate 3N ligands, including pyridin-2-ylmethylamine derivatives, have been studied as functional models for methane monooxygenases. These complexes have been utilized as catalysts for selective hydroxylation of alkanes, highlighting their importance in catalytic chemistry (Sankaralingam & Palaniandavar, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[1-(3-methylpyridin-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-2-6-12-9(8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVYDCUDNDJSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228599 | |
| Record name | Cyclopropanemethanamine, 1-(3-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-47-2 | |
| Record name | Cyclopropanemethanamine, 1-(3-methyl-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, 1-(3-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1433153.png)

![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)


![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)


![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)
![(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1433165.png)
![6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one](/img/structure/B1433166.png)


